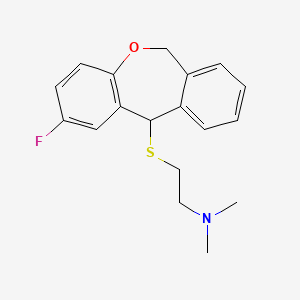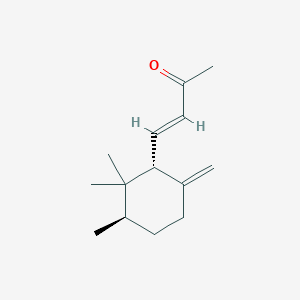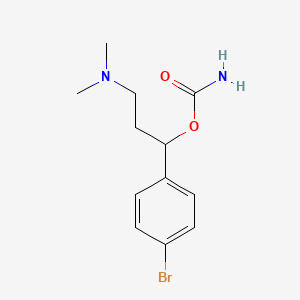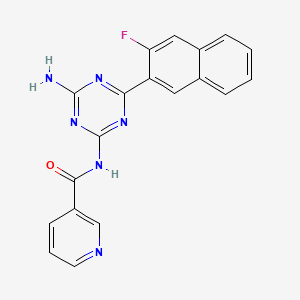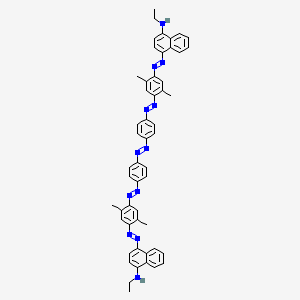
1-Naphthalenamine, 4,4'-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes naphthalenamine and phenyleneazo groups, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) typically involves multiple steps, including diazotization and azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is usually achieved by treating the aniline derivative with nitrous acid under acidic conditions.
Azo Coupling: The diazonium salts are then coupled with naphthalenamine derivatives to form the azo compounds. This step is repeated to introduce multiple azo groups into the molecule.
Final Coupling: The final product is obtained by coupling the intermediate azo compounds with N-ethyl-naphthalenamine under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反应分析
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the production of dyes and pigments, particularly for textiles and inks.
作用机制
The mechanism of action of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
相似化合物的比较
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) can be compared with similar azo compounds, such as:
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-methyl-1-naphthalenamine]: This compound has similar azo groups but differs in the substitution pattern on the naphthalenamine moiety.
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-ethyl-1-naphthalenamine]: This compound is structurally similar but lacks the dimethyl substitution on the phenylene ring.
The uniqueness of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in dye chemistry and scientific research.
属性
CAS 编号 |
69432-35-5 |
|---|---|
分子式 |
C52H48N12 |
分子量 |
841.0 g/mol |
IUPAC 名称 |
N-ethyl-4-[[4-[[4-[[4-[[4-[[4-(ethylamino)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C52H48N12/c1-7-53-45-25-27-47(43-15-11-9-13-41(43)45)59-63-51-31-33(3)49(29-35(51)5)61-57-39-21-17-37(18-22-39)55-56-38-19-23-40(24-20-38)58-62-50-30-36(6)52(32-34(50)4)64-60-48-28-26-46(54-8-2)42-14-10-12-16-44(42)48/h9-32,53-54H,7-8H2,1-6H3 |
InChI 键 |
LRHBXCDAXGTABF-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC(=C(C=C3C)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)C)N=NC7=CC=C(C8=CC=CC=C87)NCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


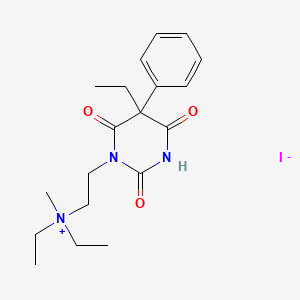
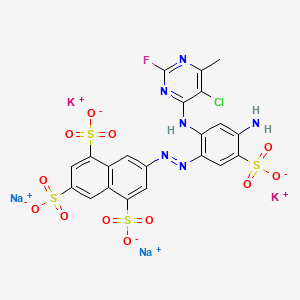
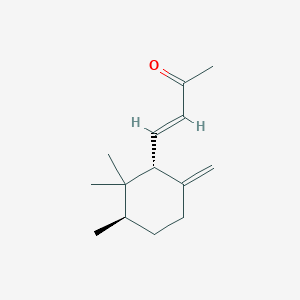


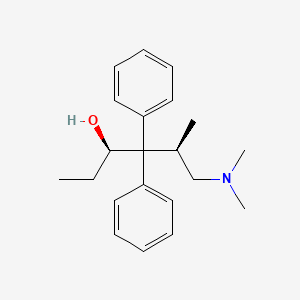
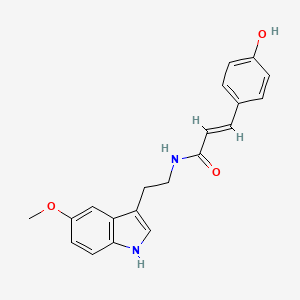
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
